Hexaminolevulinate is synthesized through a series of chemical reactions that modify 5-aminolevulinic acid. The key steps involve:
The final product is a hydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it suitable for intravesical administration during cystoscopy procedures .
Hexaminolevulinate has a molecular formula of CHNO·HCl. Its structure can be described as follows:
The molecular weight of hexaminolevulinate hydrochloride is approximately 246.7 g/mol. The compound's structural properties facilitate its uptake by cancer cells, leading to enhanced fluorescence upon conversion to protoporphyrin IX .
Hexaminolevulinate undergoes hydrolysis in biological systems, where nonspecific esterases convert it back to 5-aminolevulinic acid. This conversion is crucial as it leads to the formation of protoporphyrin IX, which accumulates in neoplastic tissues due to altered metabolic pathways in cancer cells.
The mechanism by which hexaminolevulinate operates involves several steps:
This process significantly increases the sensitivity and specificity of bladder cancer detection compared to traditional methods .
Hexaminolevulinate exhibits several key physical and chemical properties:
The compound's pH range for stability is typically between 4-6 when dissolved in aqueous solutions. Its melting point ranges around 150°C, indicating thermal stability suitable for clinical applications .
Hexaminolevulinate has significant applications in medical diagnostics and treatment:
Hexaminolevulinate (chemical name: hexyl 5-amino-4-oxopentanoate) is a hydrochloride salt with the molecular formula C₁₁H₂₁NO₃·HCl and a molecular weight of 251.76 g/mol. Its systematic IUPAC name is hexyl 5-aminolevulinate hydrochloride, reflecting its structural relationship to 5-aminolevulinic acid (5-ALA). The compound features a hexyl ester group attached to the carboxyl function of 5-ALA, significantly enhancing its lipophilicity compared to the parent molecule. This modification is critical for its pharmacological profile, as the hexyl chain facilitates improved cellular uptake through biological membranes. The hydrochloride salt form ensures stability and aqueous solubility necessary for clinical formulations. The molecular structure consists of a linear aliphatic hexyl chain (C6H13-) linked via an ester bond to the 5-ALA moiety, which contains a ketone carbonyl at C4 and a protonated amino group at C5 [4] [10].
Table 1: Molecular Characteristics of Hexaminolevulinate Hydrochloride
Parameter | Specification |
---|---|
Molecular Formula | C₁₁H₂₁NO₃·HCl |
Molecular Weight | 251.76 g/mol |
CAS Registry Number | 140898-91-5 |
IUPAC Name | Hexyl 5-aminolevulinate hydrochloride |
Key Functional Groups | Ester, ketone, protonated primary amine |
Solubility Profile | Highly soluble in water (≥20 mg/mL) [10] |
Derivatives of hexaminolevulinate primarily focus on modifications to the ester moiety. The hexyl ester strikes an optimal balance between lipophilicity and metabolic stability. Shorter alkyl chains (methyl, ethyl) demonstrate reduced cellular penetration, while longer chains (octyl, decyl) may compromise solubility or increase non-specific binding. The hydrochloride salt remains the standard derivative for clinical use due to its reconstitution properties and stability profile [7] [10].
The synthesis of hexaminolevulinate hydrochloride involves esterification of 5-aminolevulinic acid (5-ALA) with hexanol under acidic conditions. The reaction employs Fischer esterification methodology, where 5-ALA is condensed with excess n-hexanol in the presence of a mineral acid catalyst (typically hydrochloric acid or sulfuric acid) at elevated temperatures (60-80°C). The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of hexanol attacks the protonated carboxyl group of 5-ALA, leading to ester bond formation with the elimination of water [10].
A critical purification step follows the esterification to remove unreacted starting materials and reaction byproducts. Recrystallization from a mixture of acetone and methanol yields the hydrochloride salt in high purity (≥98% by HPLC). Analytical confirmation includes nuclear magnetic resonance (NMR) spectroscopy, showing characteristic peaks for:
Industrial-scale synthesis requires strict control of reaction parameters (temperature, pH, solvent purity) to prevent racemization or decomposition of the thermally labile 5-ALA moiety. The final product is characterized as a white to off-white crystalline powder, hygroscopic, requiring desiccated storage conditions [10].
Hexaminolevulinate hydrochloride exhibits pH-dependent hydrolysis kinetics in aqueous solutions, critical for its stability in clinically relevant formulations. The compound is supplied as a lyophilized powder (85 mg hexaminolevulinate equivalent) requiring reconstitution with 50 mL of a sterile diluent containing disodium hydrogen phosphate (0.61 mg/mL), potassium dihydrogen phosphate (0.58 mg/mL), and sodium chloride (7.02 mg/mL) to yield an 8 mmol/L (1.7 mg/mL) solution at pH 5.7–6.2 [3] [8].
Hydrolysis occurs via enzymatic and non-enzymatic pathways. Esterases present in the bladder mucosa catalyze the cleavage of the hexyl ester, liberating 5-ALA. Non-enzymatic hydrolysis proceeds through acid/base-catalyzed ester hydrolysis, following first-order kinetics. Studies demonstrate that the reconstituted solution maintains stability for ≤2 hours at room temperature (25°C) before significant degradation occurs. Refrigeration (2-8°C) extends stability marginally, but hydrolysis still progresses at approximately 0.5% per hour. The phosphate buffer system stabilizes the pH against metabolic byproducts but does not prevent hydrolysis. After intravesical instillation, the half-life in human bladder urine is approximately 39 minutes during the initial elimination phase, necessitating cystoscopic examination within 1-3 hours post-instillation [3] [8] [9].
Table 2: Hydrolysis Kinetics of Hexaminolevulinate in Aqueous Solution
Condition | Temperature | Approximate Half-life | Primary Degradation Products |
---|---|---|---|
Reconstituted Solution | 25°C | 2 hours | 5-ALA, hexanol |
Reconstituted Solution | 2-8°C | 4 hours | 5-ALA, hexanol |
Intravesical Environment | 37°C | 39 minutes (initial) | 5-ALA, porphyrin metabolites |
Hexaminolevulinate’s photostability profile is intrinsically linked to its function as a photosensitizer precursor. Following cellular uptake, it is metabolized to protoporphyrin IX (PpIX), the photoactive compound responsible for red fluorescence (peak emission: 635 nm) upon blue light excitation. The compound itself does not exhibit significant fluorescence; its photostability concerns center on the PpIX generated intracellularly [1] [7].
Clinically, the Karl Storz D-Light C Photodynamic Diagnostic System delivers blue light at 360–450 nm (peak: 380 nm) with typical total light doses ranging from 180–360 J at an intensity of 0.25 mW/cm². Under these conditions, PpIX undergoes rapid photobleaching – a light-induced degradation process where the porphyrin ring structure breaks down, diminishing fluorescence intensity. This photobleaching follows pseudo-first-order kinetics, with studies reporting >50% loss of initial fluorescence within 15 minutes of continuous illumination at standard intensities. The decay rate increases with higher irradiance, but remains manageable within the recommended clinical exposure window (≤30 minutes post-instillation) [3] [5] [7].
Photodegradation pathways involve singlet oxygen (¹O₂)-mediated oxidation. Upon light absorption, PpIX transitions to an excited triplet state, transferring energy to molecular oxygen to generate ¹O₂, which subsequently oxidizes the porphyrin macrocycle, leading to loss of fluorescence. This process creates an operational constraint: while blue light excitation is essential for tumor visualization, prolonged or intense exposure degrades PpIX, reducing diagnostic sensitivity. The optimal diagnostic window is therefore within 60 minutes post-bladder evacuation after instillation, balancing sufficient PpIX accumulation against photodegradation kinetics [5] [7].
Table 3: Photobleaching Kinetics of PpIX Induced by Hexaminolevulinate
Light Intensity (mW/cm²) | Exposure Time (min) | Approximate PpIX Fluorescence Retention (%) |
---|---|---|
0.25 (Clinical Standard) | 15 | 40-50 |
0.25 | 30 | 15-25 |
0.50 | 15 | 20-30 |
0.50 | 30 | <10 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7